Cyclohexanecarboxylic-1-D1 acid
Overview
Description
Cyclohexanecarboxylic-1-D1 acid, also known as Hexahydrobenzoic Acid, is an isotopically labeled compound with a molecular formula of C6H10DCOOH . It has a molecular weight of 129.18 and is enriched with 98 atom % D . It is a derivative of cyclohexanecarboxylic acid , which is the carboxylic acid of cyclohexane .
Synthesis Analysis
Cyclohexanecarboxylic acid, from which this compound is derived, can be synthesized through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring attached to a carboxylic acid group . The presence of deuterium (D) in the compound indicates that one of the hydrogen atoms in the molecule has been replaced by this isotope .Chemical Reactions Analysis
Cyclohexanecarboxylic acid, the parent compound of this compound, exhibits reactions typical of carboxylic acids . It can be converted to the acid chloride cyclohexanecarbonyl chloride . It is also a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid .Physical and Chemical Properties Analysis
This compound is stable if stored under recommended conditions . The boiling point of the compound is 90.0-90.5 °C at a pressure of 1 Torr .Safety and Hazards
Like many chemical substances, Cyclohexanecarboxylic-1-D1 acid can cause harm to the eyes and skin, causing irritation upon contact . Ingestion or inhalation can lead to a variety of health issues, including damage to the respiratory system and gastrointestinal distress . It is recommended to use personal protective equipment such as gloves and safety glasses when handling this compound .
Properties
IUPAC Name |
1-deuteriocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)/i6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNMSOFKMUBTKW-RAMDWTOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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